molecular formula C14H12Cl3N3OS B11708275 N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide

N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide

Cat. No.: B11708275
M. Wt: 376.7 g/mol
InChI Key: UECTZUBVRIMGJW-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a pyrimidinyl sulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,2,2-trichloroethanol with 6-methylpyrimidine-4-thiol in the presence of a base to form the corresponding sulfanyl intermediate. This intermediate is then reacted with benzoyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.

    Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and the pyrimidinyl sulfanyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(6-chloropyrimidin-4-yl)sulfanyl]ethyl}benzamide
  • N-{2,2,2-trichloro-1-[(6-nitropyrimidin-4-yl)sulfanyl]ethyl}benzamide
  • N-{2,2,2-trichloro-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]ethyl}benzamide

Uniqueness

N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide is unique due to the presence of the 6-methylpyrimidin-4-yl sulfanyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the pyrimidine ring, leading to variations in their reactivity and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H12Cl3N3OS

Molecular Weight

376.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(6-methylpyrimidin-4-yl)sulfanylethyl]benzamide

InChI

InChI=1S/C14H12Cl3N3OS/c1-9-7-11(19-8-18-9)22-13(14(15,16)17)20-12(21)10-5-3-2-4-6-10/h2-8,13H,1H3,(H,20,21)

InChI Key

UECTZUBVRIMGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)SC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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